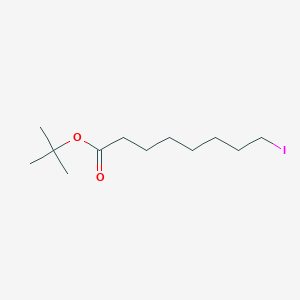

Tert-butyl 8-iodooctanoate

CAS No.:

Cat. No.: VC14225023

Molecular Formula: C12H23IO2

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23IO2 |

|---|---|

| Molecular Weight | 326.21 g/mol |

| IUPAC Name | tert-butyl 8-iodooctanoate |

| Standard InChI | InChI=1S/C12H23IO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |

| Standard InChI Key | QWCFTRJAAHAHPA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCI |

Introduction

Structural and Molecular Characteristics

Tert-butyl 8-iodooctanoate (IUPAC name: tert-butyl 8-iodooctanoate) comprises a linear octanoic acid backbone substituted with an iodine atom at the eighth carbon, esterified with a tert-butyl group. Its molecular formula is C₁₂H₂₃IO₂, with a molecular weight of 326.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, I=126.9, O=16.00). The tert-butyl group ((CH₃)₃C−) imparts steric bulk, influencing the compound’s solubility and reactivity, while the iodine atom enhances electrophilicity, enabling participation in cross-coupling and substitution reactions .

Key Structural Features:

-

Ester functionality: Enhances stability and modulates solubility in organic solvents.

-

Iodine substituent: A versatile leaving group in nucleophilic substitutions.

-

Long alkyl chain: Promotes hydrophobic interactions, relevant in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 8-iodooctanoate parallels methods used for analogous iodinated esters. A two-step approach is commonly employed:

-

Synthesis of 8-iodooctanoic acid:

Octanoic acid undergoes iodination at the terminal carbon via a Hell–Volhard–Zelinskii reaction, using iodine and red phosphorus . -

Esterification with tert-butanol:

8-Iodooctanoic acid reacts with tert-butanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions :

Industrial-scale production may utilize continuous-flow systems to optimize yield (typically >80%) and purity (>95%) .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The iodine atom’s high polarizability facilitates Sₙ2 reactions with nucleophiles (e.g., amines, thiols, azides):

Common reagents:

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 8-iodooctanol, a precursor for surfactants .

-

Oxidation: Strong oxidants (e.g., KMnO₄) convert the alkyl chain to a carboxylic acid, yielding 8-iodooctanoic acid.

Cross-Coupling Reactions

In palladium-catalyzed reactions (e.g., Suzuki–Miyaura), the iodine atom acts as a leaving group, enabling carbon–carbon bond formation:

Physical and Spectroscopic Properties

Spectroscopic Data:

-

IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch), ~500 cm⁻¹ (C–I stretch) .

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.2–1.6 (m, 10H, CH₂), 2.30 (t, 2H, COOCH₂), 3.18 (t, 2H, CH₂I) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | Use personal protective equipment (PPE) |

| H315: Causes skin irritation | Avoid inhalation and contact |

| H319: Causes eye irritation | Store in a cool, ventilated area |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume